molecular formula C8H14N2O B13286623 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethan-1-ol

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethan-1-ol

Cat. No.: B13286623
M. Wt: 154.21 g/mol
InChI Key: FNBNCXPUARFACA-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C8H14N2O. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of the aminoethanol group makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-aminoethanol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrrol-2-yl)ethanone
  • 2-acetyl-1-methylpyrrole
  • N-methyl-2-acetylpyrrole

Uniqueness

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethan-1-ol is unique due to the presence of both the pyrrole ring and the aminoethanol group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-[(1-methylpyrrol-2-yl)methylamino]ethanol

InChI

InChI=1S/C8H14N2O/c1-10-5-2-3-8(10)7-9-4-6-11/h2-3,5,9,11H,4,6-7H2,1H3

InChI Key

FNBNCXPUARFACA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCCO

Origin of Product

United States

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